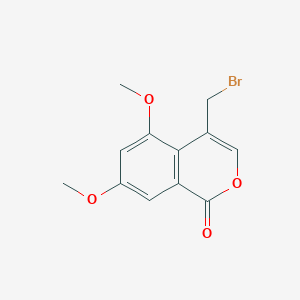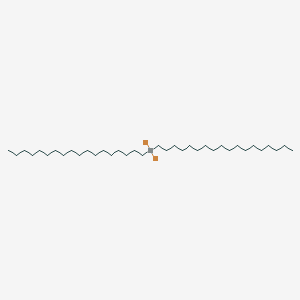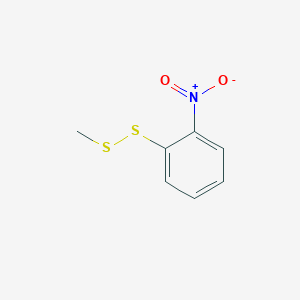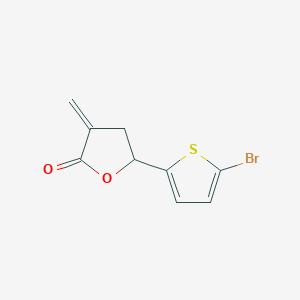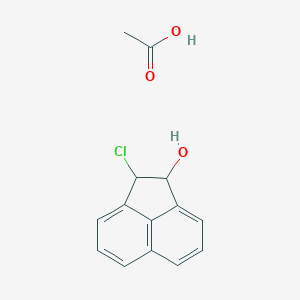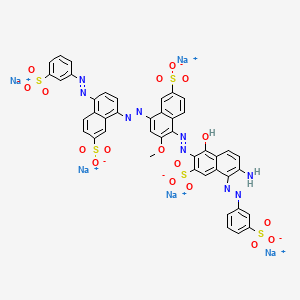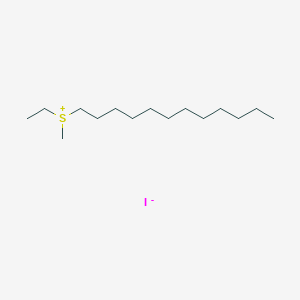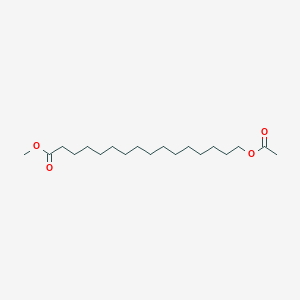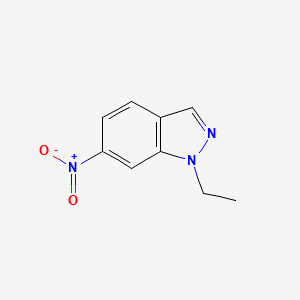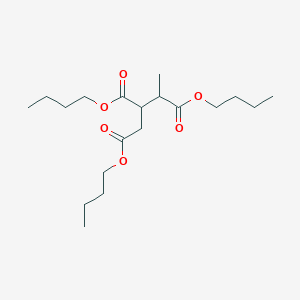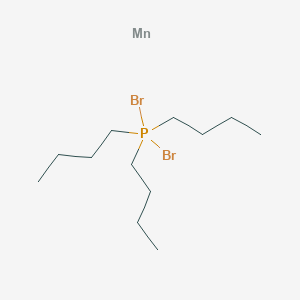
Dibromo(tributyl)-lambda5-phosphane;manganese
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibromo(tributyl)-lambda5-phosphane;manganese is an organophosphorus compound that features a manganese center coordinated to a dibromo(tributyl)-lambda5-phosphane ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibromo(tributyl)-lambda5-phosphane;manganese typically involves the reaction of manganese precursors with dibromo(tributyl)-lambda5-phosphane under controlled conditions. One common method involves the use of manganese halides and dibromo(tributyl)-lambda5-phosphane in the presence of a suitable solvent and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Dibromo(tributyl)-lambda5-phosphane;manganese undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the dibromo(tributyl)-lambda5-phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese oxides, while reduction can produce lower oxidation state manganese complexes. Substitution reactions result in new manganese complexes with different ligands .
科学的研究の応用
Dibromo(tributyl)-lambda5-phosphane;manganese has several scientific research applications:
作用機序
The mechanism by which dibromo(tributyl)-lambda5-phosphane;manganese exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular pathways, influencing various biochemical processes .
類似化合物との比較
Similar Compounds
Dibromoalkanes: These compounds share the dibromo functional group but differ in their overall structure and reactivity.
Tertiary Phosphines: These compounds contain phosphorus atoms bonded to three organic groups and are used in similar catalytic applications.
Tributyltin Compounds: These compounds contain tin instead of manganese and have different chemical properties and applications.
Uniqueness
Dibromo(tributyl)-lambda5-phosphane;manganese is unique due to the presence of both manganese and the dibromo(tributyl)-lambda5-phosphane ligand, which imparts distinct chemical properties and reactivity. This combination makes it particularly useful in specific catalytic and material science applications .
特性
CAS番号 |
72910-38-4 |
|---|---|
分子式 |
C12H27Br2MnP |
分子量 |
417.06 g/mol |
IUPAC名 |
dibromo(tributyl)-λ5-phosphane;manganese |
InChI |
InChI=1S/C12H27Br2P.Mn/c1-4-7-10-15(13,14,11-8-5-2)12-9-6-3;/h4-12H2,1-3H3; |
InChIキー |
HVEOLBQJHZMEBM-UHFFFAOYSA-N |
正規SMILES |
CCCCP(CCCC)(CCCC)(Br)Br.[Mn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Phenyl(quinolin-2-yl)methyl] benzoate](/img/structure/B14475761.png)
![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)
![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)
